sodium;acetate;trihydrate

Buffer preparation Crystallization Solubility science

Substituting anhydrous sodium acetate for buffer preparation risks metastable supersaturation and unpredictable crystallization. Sodium acetate trihydrate ensures equilibrium dissolution and reproducible results. • Equilibrium solubility 36.2 g/100 mL (0°C) - thermodynamically stable solutions. • pKa 4.8, buffering range pH 3.6-5.6; preferred for HPLC-UV mobile phases. • Latent heat 51.1 kcal/kg; phase-change temperature 57.4°C for thermal energy storage. • Meets USP, Ph. Eur., ACS; assay 99.0-101.0% (dried basis).

Molecular Formula C2H9NaO5
Molecular Weight 136.08 g/mol
Cat. No. B7827037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;acetate;trihydrate
Molecular FormulaC2H9NaO5
Molecular Weight136.08 g/mol
Structural Identifiers
SMILESCC(=O)[O-].O.O.O.[Na+]
InChIInChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1
InChIKeyAYRVGWHSXIMRAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Acetate Trihydrate: Technical Specifications and Procurement-Relevant Baseline for the Hydrated Sodium Salt of Acetic Acid


Sodium acetate trihydrate (CAS 6131-90-4, CH₃COONa·3H₂O, MW 136.08 g/mol) is the trihydrate crystalline form of the sodium salt of acetic acid. It is a colorless, transparent crystalline solid [1] that effloresces in warm, dry air . As a conjugate base of acetic acid, it functions as a buffering agent with a pKa of approximately 4.8 and a useful pH range of 3.6–5.6 when combined with acetic acid . This compound is supplied under multiple pharmacopoeial and analytical monographs including USP, Ph. Eur., BP, ACS Reagent, and ISO standards, with typical assay specifications of 99.0–101.0% on a dried basis [2].

Why Generic Substitution of Sodium Acetate Trihydrate with Alternative Acetates or the Anhydrous Form Fails Without Quantitative Verification


Sodium acetate trihydrate cannot be generically substituted with anhydrous sodium acetate, potassium acetate, or ammonium acetate without quantitative verification of solubility behavior, hydration-state-dependent supersaturation dynamics, thermal phase-change properties, or analytical detection compatibility. The trihydrate form possesses a fundamentally distinct dissolution equilibrium: anhydrous sodium acetate forms metastable supersaturated solutions with respect to the trihydrate at room temperature [1], meaning that buffer preparation from the anhydrous form may yield non-equilibrium solutions that crystallize unpredictably upon seeding [2]. Furthermore, potassium and ammonium acetates exhibit measurably different basicity in nonaqueous media [3], while ammonium acetate is volatile—a property that renders it essential for LC-MS applications where nonvolatile sodium acetate cannot be used [4]. Substitution without accounting for these quantifiable differences leads to experimental irreproducibility, thermal performance degradation, or analytical incompatibility.

Sodium Acetate Trihydrate: Quantified Differential Performance Evidence Against Closest Analogs and Alternatives


Sodium Acetate Trihydrate Versus Anhydrous Sodium Acetate: Quantified Equilibrium Solubility and Supersaturation Behavior at 0°C

At 0°C, the equilibrium solubility of sodium acetate trihydrate in water is 36.2 g/100 mL, whereas the apparent solubility of anhydrous sodium acetate under the same conditions is 119 g/100 mL [1]. However, this 3.3-fold higher value for the anhydrous form represents a metastable, supersaturated state with respect to the trihydrate, not a true equilibrium solubility. When a solution prepared from anhydrous sodium acetate is seeded with trihydrate crystals, precipitation of the trihydrate occurs until the system reaches the true equilibrium concentration corresponding to the trihydrate's solubility [2]. This supersaturation metastability is exploited in heat pack applications but constitutes a critical formulation risk in buffer preparation where reproducible, equilibrium dissolution is required.

Buffer preparation Crystallization Solubility science

Sodium Acetate Trihydrate as Phase-Change Material: Latent Heat per Unit Volume Quantified Against Paraffin Wax

Sodium acetate trihydrate exhibits a latent heat per unit volume approximately twice that of paraffin wax at equivalent melting point [1]. Industrial-grade sodium acetate trihydrate has been experimentally characterized with a phase-change temperature of 57.4°C and latent heat of 51.1 kcal/kg (213.8 kJ/kg), representing a 5.4% reduction from reagent-grade values [2]. The phase-change enthalpy of fusion from NIST standard reference data is 20.25 kJ/mol at 331.7 K (58.6°C) [3]. This volumetric energy storage density advantage is tempered by documented supercooling (25.7°C undercooling without nucleating agents) and phase separation tendencies, which require formulation with nucleating agents and thickeners for practical thermal cycling applications [4].

Thermal energy storage Phase-change materials Heat transfer

Sodium Acetate Trihydrate Versus Ammonium Acetate: Nonvolatile Residue Compatibility for LC-MS and Volatility-Limited Applications

Sodium acetate trihydrate is a nonvolatile buffer salt that cannot be used in liquid chromatography-mass spectrometry (LC-MS) applications due to ion source contamination and signal suppression from nonvolatile residues. For LC-MS and LC-MS/MS methods, ammonium acetate must be substituted specifically because of its volatility [1]. This establishes a clear, binary selection criterion: sodium acetate trihydrate is appropriate for UV/Vis-based HPLC detection and preparative chromatography, whereas ammonium acetate is mandatory for any workflow involving mass spectrometric detection. The two cannot be interchanged in MS-coupled analytical systems.

HPLC LC-MS Buffer selection

Sodium Acetate Trihydrate Versus Potassium Acetate and Ammonium Acetate: Quantified Relative Basicity in Nonaqueous Titration

In an acetic acid-chloroform nonaqueous medium, potassium acetate and ammonium acetate exhibit greater basic strength than sodium acetate and lithium acetate when titrated potentiometrically with perchloric acid [1]. This differential basicity enables quantitative differentiation between sodium and potassium acetates in mixtures under nonaqueous titration conditions [1]. The experimental system involved titration of approximately 10 mg quantities of each acetate in 10 mL glacial acetic acid plus 100 mL chloroform with 0.01 N perchloric acid in dioxane [1]. This rank-order basicity difference (K⁺ ≈ NH₄⁺ > Na⁺ ≈ Li⁺) is a measurable property distinguishing sodium acetate from alternative acetate salts in nonaqueous analytical applications.

Nonaqueous titration Potentiometry Analytical chemistry

Sodium Acetate Trihydrate Dissolution Practicality: Grams per mL Water Requirement Compared to Anhydrous Form

For practical buffer preparation, the trihydrate form requires approximately 0.8 mL of water to dissolve 1 g of solid, whereas the anhydrous form requires approximately 2 mL of water to dissolve 1 g of solid . This 2.5-fold difference in water volume requirement per gram of solid has direct implications for solution preparation workflows, particularly when preparing concentrated stock solutions where water volume constraints exist. The trihydrate form's lower water demand per gram dissolved stems from its already-hydrated crystal structure.

Buffer preparation Solution chemistry Laboratory workflow

Sodium Acetate Trihydrate Crystallization Seeding Behavior: Thermodynamic Stability at Room Temperature Versus Anhydrous Form

At temperatures below 58°C, solutions saturated with respect to anhydrous sodium acetate are supersaturated with respect to sodium acetate trihydrate [1]. When supersaturated aqueous solutions are seeded with anhydrous sodium acetate crystals, the result is the crystallization of trihydrate crystals, not anhydrous crystals [2]. This demonstrates that sodium acetate trihydrate is the thermodynamically stable phase at room temperature. The crystallization process is exothermic, with a heat of solution for the trihydrate of 19.7 kJ/mol (endothermic), such that the net crystallization event is exothermic [3]. This phase stability hierarchy means that anhydrous sodium acetate solutions will spontaneously evolve toward trihydrate precipitation under ambient conditions.

Crystallization Phase stability Nucleation

Sodium Acetate Trihydrate: Evidence-Backed Application Scenarios Where Differentiation Drives Selection


Buffer Preparation for Biochemical and Molecular Biology Assays Requiring Equilibrium pH 3.6–5.6

Sodium acetate trihydrate is the preferred form for preparing acetate buffers in the pH 3.6–5.6 range [1]. Its pKa of 4.8 places it within this optimal buffering window, and its equilibrium solubility of 36.2 g/100 mL at 0°C ensures that dissolution produces a thermodynamically stable solution, unlike anhydrous sodium acetate which forms metastable supersaturated solutions prone to uncontrolled crystallization [2]. The trihydrate's water requirement of 0.8 mL per gram dissolved (versus 2 mL/g for anhydrous) facilitates preparation of concentrated stock solutions . This combination of predictable equilibrium dissolution and practical concentration advantages makes the trihydrate the rational procurement choice for reproducible buffer formulation.

Thermal Energy Storage in Compact Phase-Change Material (PCM) Systems

Sodium acetate trihydrate is uniquely suited for volume-constrained thermal energy storage applications due to its latent heat per unit volume approximately twice that of paraffin wax at equivalent melting temperature [1]. With a phase-change temperature of 57.4°C (industrial grade) and latent heat of 51.1 kcal/kg [2], it enables compact thermal storage devices such as reusable heat packs, domestic hot water thermal batteries, and solar thermal storage systems. However, procurement for PCM applications must account for the material's inherent supercooling tendency (25.7°C without nucleating agents) and phase separation behavior , which necessitates formulation with additives such as sodium pyrophosphate decahydrate (3 wt%) and thickeners (e.g., CMC-Na at 3–4 wt%) for stable thermal cycling performance [3].

RP-HPLC Mobile Phase Preparation with UV/Vis Detection

Sodium acetate trihydrate is the appropriate acetate salt for reversed-phase HPLC mobile phases when detection is by UV/Vis absorbance [1]. Its nonvolatile nature, which precludes use in LC-MS applications [2], is not a limitation in UV/Vis-based HPLC where it provides reliable buffering capacity in the pH 3.6–5.6 range . HPLC-grade sodium acetate trihydrate is specifically tested for low absorbance at detection wavelengths, making it suitable for analytical separations of acidic and basic analytes requiring stable pH control. The procurement distinction is clear: select sodium acetate trihydrate for standard HPLC-UV methods; select ammonium acetate only when MS detection is required.

Nonaqueous Titration Differentiation of Inorganic Cations

In nonaqueous potentiometric titration procedures using acetic acid-chloroform solvent systems, sodium acetate trihydrate exhibits measurably lower basicity than potassium acetate and ammonium acetate [1]. This differential basicity enables quantitative differentiation between sodium and potassium acetates in mixture analysis [1]. Analytical laboratories performing nonaqueous titrimetric determinations of cation mixtures should select sodium acetate trihydrate as the reference standard for sodium cation quantification, recognizing that its titration curve profile (half-neutralization potential) differs measurably from that of potassium or ammonium analogs.

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